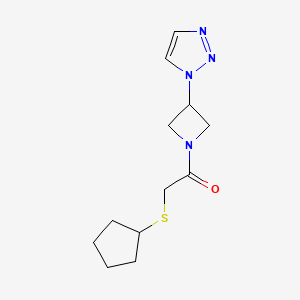![molecular formula C17H11F2N5S B2880317 3-(4-Fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863460-39-3](/img/structure/B2880317.png)
3-(4-Fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine” is a complex organic molecule that contains several functional groups. It has two phenyl rings, each substituted with a fluorine atom at the para position. One of these rings is attached to a triazolopyrimidine core, and the other is linked via a sulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyrimidine), a triazole ring, and sulfur and fluorine substituents. These features could influence the compound’s reactivity, stability, and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of fluorine atoms could make the phenyl rings more reactive towards electrophilic aromatic substitution. The sulfanyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of pyrimidine derivatives, including triazolopyrimidines, involves condensation reactions that yield compounds with potential antibacterial activity. For example, Lahmidi et al. (2019) synthesized a novel pyrimidine derivative featuring the triazolopyrimidine ring, which showed antibacterial activity against both Gram-positive and Gram-negative bacteria (Lahmidi et al., 2019). This highlights the methodological advancements in synthesizing structurally complex and biologically relevant compounds.
Biomedical Applications
The triazolopyrimidine scaffold is known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. A comprehensive report by Merugu et al. (2022) discusses the synthetic strategies for triazolopyrimidine analogs and their medicinal significance, emphasizing their role in developing new therapeutic agents (Merugu, Cherukupalli, & Karpoormath, 2022).
Antimycobacterial Properties
Research into fluorinated triazolopyrimidine derivatives as fluoroquinolone analogs has identified compounds with significant antimycobacterial activity against Mycobacterium tuberculosis. A study by Abdel-Rahman et al. (2009) found specific fluorinated derivatives to be potent inhibitors of M. tuberculosis growth, demonstrating the potential of triazolopyrimidine compounds in treating tuberculosis (Abdel-Rahman, El-Koussi, & Hassan, 2009).
Antitumor Activity
Compounds based on the triazolopyrimidine scaffold have also been explored for their antitumor activities. Hafez and El-Gazzar (2009) reported on the synthesis of triazolopyrimidin-6-sulfonamide derivatives with incorporated thiazolidinone moieties, showing inhibitory effects on various cancer cell lines. This underscores the versatility of triazolopyrimidine derivatives in developing novel anticancer therapies (Hafez & El-Gazzar, 2009).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target prostate cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a way that inhibits their function, leading to a decrease in the proliferation of cancer cells . More research is needed to understand the specific interactions between this compound and its targets.
Biochemical Pathways
Similar compounds have been shown to affect the proliferation of cancer cells , suggesting that it may impact pathways related to cell growth and division
Pharmacokinetics
Similar compounds have been shown to have good bioavailability . More research is needed to understand the specific ADME properties of this compound.
Result of Action
Similar compounds have been shown to have antiproliferative activity against cancer cells This suggests that this compound may also have anticancer effects
Action Environment
Similar compounds have been shown to be stable under various conditions . More research is needed to understand how environmental factors may influence the action of this compound.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5S/c18-12-4-6-14(7-5-12)24-16-15(22-23-24)17(21-10-20-16)25-9-11-2-1-3-13(19)8-11/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJLXKHTIBMFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2880234.png)

![1H-Imidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2880239.png)
![2-Deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-D-glucose](/img/structure/B2880240.png)
![N-[(2-chlorophenyl)methyl]cyclopentanamine](/img/structure/B2880242.png)
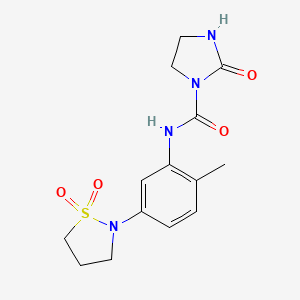
![Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2880244.png)
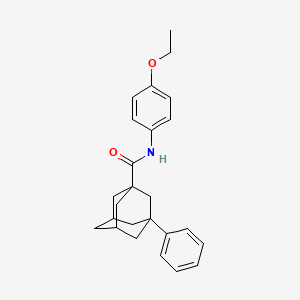
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2880248.png)
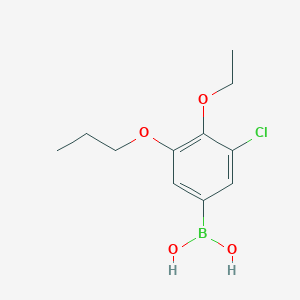
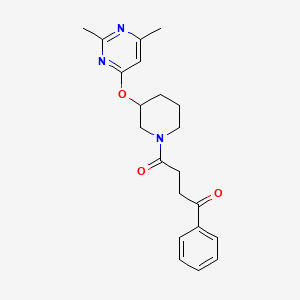
![1-[4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2880252.png)
